3-[3-(2-Butan-2-ylphenoxy)propyl]quinazolin-4-one
Overview
Description
3-[3-(2-Butan-2-ylphenoxy)propyl]quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Butan-2-ylphenoxy)propyl]quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction.
Attachment of the Phenoxy Group: The final step involves the attachment of the 2-butan-2-ylphenoxy group to the propyl chain.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Butan-2-ylphenoxy)propyl]quinazolin-4-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others.
Common Reagents and Conditions
Substitution: N-bromosuccinimide, thionyl chloride; reactions are performed under controlled conditions to ensure selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
3-[3-(2-Butan-2-ylphenoxy)propyl]quinazolin-4-one has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-[3-(2-Butan-2-ylphenoxy)propyl]quinazolin-4-one involves its interaction with molecular targets and pathways within cells. The compound is known to inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: Known for its anticancer and anti-inflammatory properties.
3-Benzylquinazolin-4-one: Exhibits significant antimicrobial activity.
2-Methylquinazolin-4-one: Studied for its analgesic and anti-inflammatory effects.
Uniqueness
3-[3-(2-Butan-2-ylphenoxy)propyl]quinazolin-4-one stands out due to its unique structural features, such as the presence of the 2-butan-2-ylphenoxy group. This structural modification enhances its biological activity and specificity compared to other quinazolinone derivatives .
Properties
IUPAC Name |
3-[3-(2-butan-2-ylphenoxy)propyl]quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-16(2)17-9-5-7-12-20(17)25-14-8-13-23-15-22-19-11-6-4-10-18(19)21(23)24/h4-7,9-12,15-16H,3,8,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZMXCYLOWDBEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.